

Netarsudil adverse event time to onset analysis

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Compound Focus: Netarsudil

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Detailed Adverse Event Profile

The same study identified 63 significant AE signals for **Netarsudil**. The table below categorizes these signals and lists the most frequently reported or strongly associated events.

Category	Specific Adverse Events
Common Known Ocular AEs (Listed in label, high frequency)	Conjunctival hyperemia (most frequent), Vision blurred, Eye irritation [1]
Known Ocular AEs (Listed in label, strong statistical association)	Corneal verticillata, Conjunctival hemorrhage, Corneal cyst, Corneal epithelial microcysts [1] [2] [3]
New Ocular AE Signals (Identified via FAERS data mining)	Allergic blepharitis, Eye pruritus, Dacryostenosis, Myopic shift, Corneal hemorrhage [1]
Systemic AE Signals (Unexpected, non-ocular)	Hypersensitivity, Swelling face, Dermatitis allergic, Dermatitis contact [1]

Experimental Protocol for Time-to-Onset Analysis

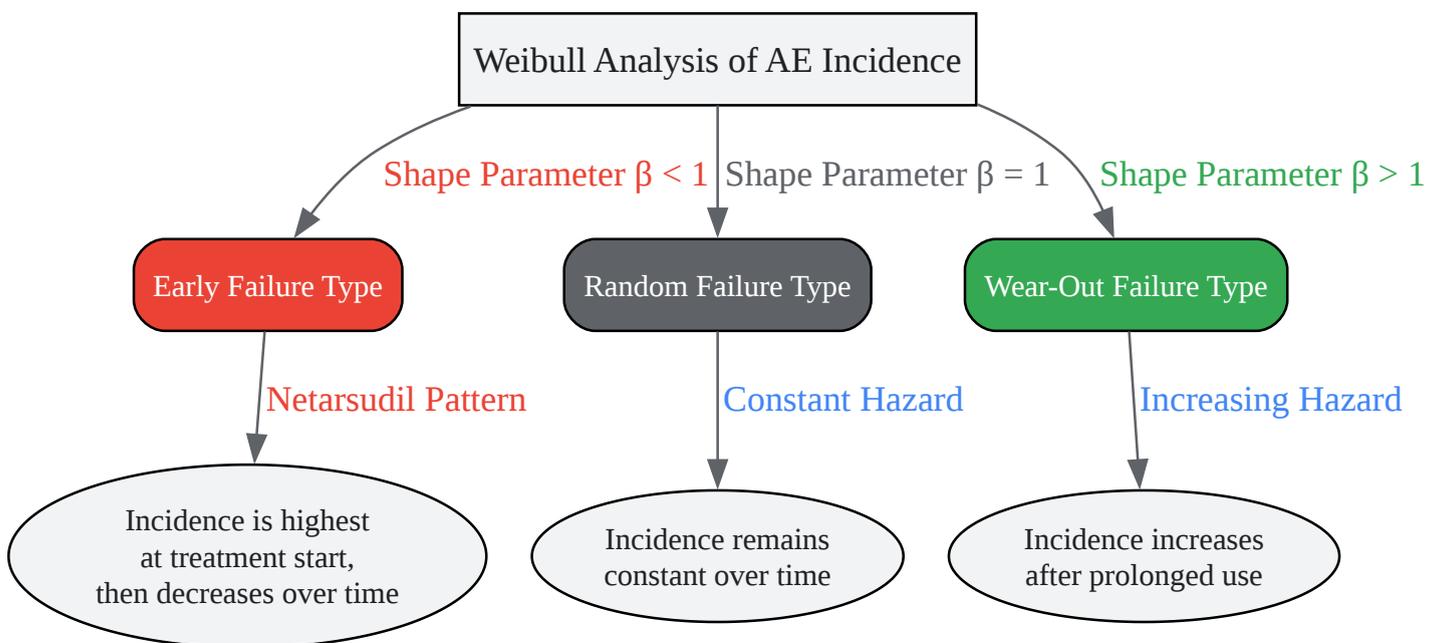
For professionals looking to understand or replicate this type of analysis, here is the core methodology based on the recent pharmacovigilance study [1].

- **1. Data Source:** Extract individual case safety reports from the FDA Adverse Event Reporting System (FAERS) using a tool like OpenVigil 2.1.

- **2. Data Extraction:**
 - **Timeframe:** Select reports from the period of interest (e.g., January 2018 to September 2024).
 - **Drug Identification:** Search for the drug using its generic name ("**netarsudil**") and brand name ("Rhopressa").
 - **Report Inclusion:** Include reports where **Netarsudil** is listed as the "primary suspected drug."
- **3. Statistical Analysis:**
 - **Disproportionality Analysis:** Calculate the Reporting Odds Ratio (ROR) and its 95% confidence interval to identify significant AE signals. A signal is deemed significant if the number of reports for a given event is ≥ 3 and the lower limit of the 95% CI for the ROR is >1 .
 - **Time to Onset (TTO) Calculation:** For each report, calculate the TTO as the interval (in days) between the start date of **Netarsudil** therapy and the date of AE occurrence. Use the median and interquartile range (IQR) to describe the central tendency and dispersion of TTO.
 - **Weibull Distribution Analysis:** Fit the TTO data to a Weibull distribution. The shape parameter (β) determines the failure type:
 - **Early Failure ($\beta < 1$):** Incidence of AEs decreases over time.
 - **Random Failure ($\beta = 1$):** Incidence is constant.
 - **Wear-Out Failure ($\beta > 1$):** Incidence increases over time.

Weibull Analysis Failure Types

This diagram illustrates the three patterns of adverse event incidence over time identified by Weibull analysis, showing why **Netarsudil** is classified as an "early failure" type.



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Key Takeaways for Researchers

- **Focus Monitoring Efforts:** The strong early failure pattern means clinical monitoring for AEs should be most intensive during the first days and weeks of **Netarsudil** therapy [1].
- **Understand Subgroup Risks:** Subgroup analyses suggest that patients aged 65 and older may be more prone to inflammation-related AEs, while other adults might more frequently experience conditions like cataract subcapsular, dry eye, and refraction disorder [1].
- **Recognize Common vs. Strong Signals:** Distinguish between AEs that are most frequently reported (e.g., conjunctival hyperemia) and those with the strongest statistical association with **Netarsudil** (e.g., corneal verticillata), as this impacts signal detection and risk assessment [1].

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